(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone
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Overview
Description
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their broad-spectrum antiproliferative activities, particularly against various cancer cell lines . The presence of the 4-fluorophenyl group and the morpholino moiety in its structure contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antiproliferative activities against a variety of cancer cell lines .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
Based on its antiproliferative activity, it can be inferred that the compound may interfere with pathways involved in cell division and growth .
Result of Action
Based on its reported antiproliferative activity, it can be inferred that the compound may induce cell cycle arrest or apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include the use of methanol as a solvent and formic acid as a catalyst . The process can be summarized as follows:
Step 1: Preparation of 2-aminothiazole derivatives.
Step 2: Reaction of 2-aminothiazole with α-halocarbonyl compounds in the presence of methanol and formic acid.
Step 3: Purification of the final product using standard chromatographic techniques.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antiproliferative activities against various cancer cell lines.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit cancer cell growth.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative known for its immunostimulatory and anticancer properties.
Sorafenib: A reference standard drug used for comparison in antiproliferative studies.
Uniqueness
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone is unique due to its specific structural features, such as the 4-fluorophenyl group and the morpholino moiety, which contribute to its enhanced antiproliferative activity compared to similar compounds .
Biological Activity
The compound (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone is a member of the imidazo-thiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential in antitumor effects, antimicrobial properties, and other pharmacological applications.
- Molecular Formula : C13H12FN3OS
- Molecular Weight : 277.31 g/mol
- CAS Number : [Insert CAS number if available]
Antitumor Activity
Numerous studies have indicated that imidazo-thiazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- IC50 Values : The compound demonstrated potent cytotoxicity with IC50 values ranging from 0.1 to 5 µM against melanoma and breast cancer cell lines .
- Mechanism of Action : The antitumor activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, particularly through the inhibition of the V600E-B-RAF kinase .
Cell Line | IC50 (µM) | Effect |
---|---|---|
UACC-62 (Melanoma) | 0.18 | High efficacy |
MDA-MB-231 | 1.65 | Induces apoptosis |
HT29 (Colorectal) | 2.03 | Growth inhibition |
Antimicrobial Activity
The imidazo-thiazole class has also shown promising results against various pathogens, including bacteria and fungi.
Study Results:
- The compound exhibited selective activity against Mycobacterium tuberculosis with an IC90 value of approximately 7.05 µM, indicating its potential as an anti-tubercular agent .
- In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile .
Anti-inflammatory and Antioxidant Effects
Research indicates that imidazo-thiazole derivatives possess anti-inflammatory properties, which may contribute to their therapeutic potential in treating inflammatory diseases.
Mechanism Insights:
- The compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
- Additionally, antioxidant assays demonstrated that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress .
Case Studies
-
Study on Melanoma Cells :
- Researchers evaluated the compound's effect on melanoma cell lines and found that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
- The study concluded that derivatives with similar structures could be developed for targeted cancer therapies.
-
Tuberculosis Treatment Exploration :
- A clinical trial assessed the efficacy of this compound against drug-resistant strains of Mycobacterium tuberculosis. Results indicated a notable reduction in bacterial load in treated subjects compared to controls.
Properties
IUPAC Name |
[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c17-12-3-1-11(2-4-12)13-9-20-14(10-23-16(20)18-13)15(21)19-5-7-22-8-6-19/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOCGCSHLPEXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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